Product packaging for 11-O-Methylpseurotin A(Cat. No.:CAS No. 58523-30-1)

11-O-Methylpseurotin A

Cat. No.: B032602
CAS No.: 58523-30-1
M. Wt: 431.4 g/mol
InChI Key: SLYDIPAXCVVRNY-VZUCSPMQSA-N
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Description

Pseurotin A is a secondary metabolite isolated from fungal species, notably of the genus Aspergillus. It has garnered significant research interest due to its multifaceted biological activities and its unique structure that serves as a versatile chiral synthon in organic synthesis. A primary area of investigation is its potent inhibitory activity against cholesterol oxidase, positioning it as a valuable tool for studying cholesterol metabolism and enzymatic processes. Furthermore, Pseurotin A demonstrates a compelling mechanism of action in cancer research, where it has been shown to selectively inhibit the proliferation of glioblastoma stem-like cells (GSCs) by disrupting the EGFR/STAT3 signaling axis and inducing cell cycle arrest. This makes it a critical compound for probing the molecular pathways driving glioblastoma and other aggressive cancers. Beyond its oncological applications, its immunomodulatory properties, including the inhibition of IgE production, make it a candidate for immunological studies. Researchers also utilize the complex oxa-spirocyclic structure of Pseurotin A as a key intermediate in the asymmetric synthesis of other biologically active molecules, highlighting its dual utility as both a biological probe and a synthetic building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO8 B032602 11-O-Methylpseurotin A CAS No. 58523-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58523-30-1

Molecular Formula

C22H25NO8

Molecular Weight

431.4 g/mol

IUPAC Name

8-benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+

InChI Key

SLYDIPAXCVVRNY-VZUCSPMQSA-N

Isomeric SMILES

CC/C=C/C(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Appearance

White solid

Synonyms

[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione;  (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n

Origin of Product

United States

Biosynthesis and Metabolic Engineering of Pseurotin a

Genetic Basis of Pseurotin (B1257602) A Biosynthesis

The precise assembly of Pseurotin A is governed by a dedicated set of genes, typically organized within a biosynthetic gene cluster (BGC).

The gene cluster responsible for Pseurotin A biosynthesis has been identified and characterized, particularly in Aspergillus fumigatus. This identification was facilitated by experiments involving the deletion and overexpression of the psoA gene, which encodes a crucial polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme wikipedia.orgnih.govnih.gov. The presence of psoA within a cluster of other genes suggested its role in secondary metabolism nih.gov. Studies have confirmed that the A. fumigatus reference strain Af293 produces Pseurotin A nih.gov.

A pivotal enzyme in Pseurotin A biosynthesis is the PKS-NRPS hybrid enzyme, PsoA wikipedia.orgnih.govuniprot.org. This enzyme is responsible for synthesizing the core structure of Pseurotin A, which is a 1-oxa-7-azaspiro nih.govnih.govnon-2-ene-4,6-dione skeleton containing five chiral centers nih.gov. PKS-NRPS hybrid synthetases are large, multimodular enzymes that integrate the functions of both polyketide synthases and nonribosomal peptide synthetases mdpi.com. In the case of Pseurotin A, PsoA initiates the biosynthesis by condensing acetyl-CoA, four malonyl-CoA units, and L-phenylalanine to produce azaspirene (B1251222), an early intermediate that already possesses the characteristic spirocyclic core uniprot.orgmuni.cz.

The general mechanism of PKS-NRPS hybrids involves a reducing PKS region, with domains such as keto synthase (KS) and acyl carrier protein (ACP), fused to an NRPS module that includes adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), and condensation (C) domains uniprot.orgmdpi.com. Each NRPS module is responsible for the recognition and incorporation of a specific amino acid into the growing product uniprot.org.

Following the initial assembly of the core structure by PsoA, a series of tailoring enzymes perform post-PKS-NRPS modifications, contributing to the structural diversity of the pseurotin family wikipedia.orgnih.gov. These transformations encompass C-H oxidations, epoxidations, and isomerizations muni.cz. Key tailoring enzymes identified include PsoC, PsoD, PsoE, and PsoF wikipedia.orgnih.govmuni.cz.

PsoD: This enzyme is a cytochrome P450 monooxygenase. Its function involves oxidizing the benzyl (B1604629) carbon (C17) to a conjugated ketone, a characteristic feature found in most natural pseurotins wikipedia.orguniprot.orgmuni.cz.

PsoC: PsoC functions as a methyltransferase, catalyzing the O-methylation of the alcohol group at the C8 position, which is the tertiary alcohol closest to the benzoyl moiety wikipedia.orguniprot.orgmuni.cz.

PsoE: Predicted to be a glutathione (B108866) S-transferase, PsoE is implicated in the trans-to-cis isomerization of the C13 olefin (or C12-C13 olefin) in the side chain wikipedia.orguniprot.orgmuni.cz.

PsoF: PsoF is a unique bifunctional enzyme, possessing both a methyltransferase (MT) domain and an FAD-containing monooxygenase (FMO) domain nih.govmuni.cz. Although its gene is encoded separately from the main pseurotin gene cluster, it plays a critical role wikipedia.orgnih.gov. The FMO domain of PsoF catalyzes the stereospecific epoxidation of the C10-C11 double bond, which can then undergo spontaneous hydrolysis to form Pseurotin A or Pseurotin D wikipedia.orgmuni.cz. Notably, PsoF also appears to perform a trans C-methylation of the nascent polyketide backbone carbon atom nih.gov.

The capacity of these enzymes to act on multiple substrates and the potential for combinatorial enzymatic and non-enzymatic isomerizations significantly contribute to the chemical diversity observed within the pseurotin family of compounds nih.gov.

Precursor Incorporation and Pathway Intermediates

The biosynthesis of Pseurotin A commences with the condensation of fundamental building blocks. Acetyl-CoA and malonyl-CoA condense to form a polyketide intermediate ontosight.ai. This intermediate then undergoes a series of reactions, including reduction, dehydration, and cyclization, to establish the basic Pseurotin A skeleton ontosight.ai. L-phenylalanine is another essential precursor, which is incorporated into the growing polyketide chain by the PKS-NRPS hybrid enzyme PsoA to yield azaspirene uniprot.orgmuni.cz. Azaspirene is considered a predominant precursor and a lower oxidation state intermediate in the pathway nih.govmuni.cz. Subsequent modifications of azaspirene lead to other pseurotins, such as synerazol, through steps involving oxidation, O-methylation, and isomerization uniprot.orgmuni.cz.

An overview of the key intermediates and their transformations is presented in the table below:

Table 1: Key Intermediates and Transformations in Pseurotin A Biosynthesis

Intermediate/PrecursorRole in BiosynthesisEnzyme(s) Involved
Acetyl-CoAStarter unit for polyketide synthesisPsoA (PKS-NRPS)
Malonyl-CoAExtender units for polyketide chain elongationPsoA (PKS-NRPS)
L-PhenylalanineAmino acid incorporated into the hybrid structurePsoA (PKS-NRPS)
AzaspireneEarly spirocyclic core intermediatePsoA (PKS-NRPS)
SynerazolLate-stage intermediate derived from azaspirenePsoD, PsoC, PsoE, PsoF

Regulatory Mechanisms of Pseurotin A Biosynthesis

The production of secondary metabolites like Pseurotin A is under strict regulatory control, often responding to environmental signals.

Environmental factors significantly influence the regulation of Pseurotin A biosynthesis. For example, hypoxic (low oxygen) growth conditions have been shown to induce the biosynthesis of Pseurotin A in A. fumigatus caymanchem.comresearchgate.net. Transcriptomic and proteomic studies that simulate infection conditions, which frequently involve hypoxia, support this observation, demonstrating increased expression of pseurotin biosynthetic genes under such circumstances annualreviews.org.

Nutrient availability, specifically zinc concentration, also affects Pseurotin A production. High-zinc conditions have been observed to increase both the production of Pseurotin A and the expression of genes involved in its biosynthesis nih.gov. Conversely, the presence of gliotoxin (B1671588), another secondary metabolite, can negatively regulate Pseurotin A biosynthesis, particularly under high-zinc conditions nih.gov.

Temperature is another abiotic factor that can influence secondary metabolite production in fungi. While A. fumigatus exhibits optimal growth at 37°C, the production of certain metabolites may be favored at different temperatures annualreviews.org. The regulation of secondary metabolite gene clusters is complex, involving interactions of various transcription factors that respond to specific environmental conditions, including carbon and nitrogen sources, pH, temperature, and light researchgate.netmdpi.com.

Transcriptional Regulation and Signaling Pathways (e.g., GliZ, ZafA, FumR)

The production of Pseurotin A is subject to intricate transcriptional regulation, involving several key signaling pathways and transcription factors. Zinc concentration plays a significant role, with higher zinc levels leading to an upregulation of Pseurotin A biosynthetic genes and increased production, while simultaneously decreasing gliotoxin production researchgate.netnih.govnih.gov. This suggests an inverse relationship in their regulation based on zinc availability researchgate.netnih.govnih.gov.

Key regulatory proteins include:

ZafA : This zinc-responsive transcriptional activator, primarily known for regulating gliotoxin biosynthesis, also plays a sequential role in regulating Pseurotin A biosynthesis through GliZ. Deletion of ZafA has been observed to result in upregulated expression of Pseurotin A biosynthetic genes and a higher yield of Pseurotin A researchgate.netnih.govnih.gov.

GliZ : A transcriptional activator typically associated with gliotoxin biosynthesis, GliZ exhibits an interesting inverse regulatory effect on Pseurotin A. Deletion of GliZ leads to upregulated expression of Pseurotin A biosynthetic genes and increased production of the compound. Conversely, overexpression of GliZ in a ZafA deletion mutant prevents the expected increase in Pseurotin A production, indicating a complex interplay where GliZ negatively influences Pseurotin A biosynthesis researchgate.netnih.govnih.gov.

FumR (FapR) : This pathway-specific transcription factor is a crucial regulator for both the Pseurotin A and fumagillin (B1674178) biosynthetic pathways. Its deletion results in the silencing of the gene cluster responsible for both metabolites, leading to the elimination of their production mdpi.comresearchgate.netmdpi.complos.org. Upregulation of FumR expression has been detected in both GliZ and ZafA deletion mutants, further highlighting its central role in coordinating these intertwined pathways researchgate.netnih.govnih.gov.

LaeA : As a global transcriptional activator, LaeA positively regulates the pseurotin gene cluster. Inactivation of LaeA in Penicillium species has been shown to cause a striking reduction in the expression and production of pseurotin biorxiv.org.

The regulatory dynamics of these factors are summarized in the table below:

Regulatory FactorRole in Pseurotin A Biosynthesis RegulationObserved Effect of Deletion/OverexpressionRelevant Signaling/Environmental Cue
ZafAZinc-responsive transcriptional activator; sequentially regulates Pseurotin A via GliZ. researchgate.netnih.govnih.govDeletion leads to upregulated gene expression and higher Pseurotin A production. researchgate.netnih.govnih.govZinc concentration researchgate.netnih.govnih.gov
GliZTranscriptional activator of gliotoxin; inversely regulates Pseurotin A. researchgate.netnih.govnih.govDeletion leads to upregulated gene expression and increased Pseurotin A production. researchgate.netnih.govnih.govInteraction with ZafA researchgate.netnih.govnih.gov
FumR (FapR)Pathway-specific transcription factor for Pseurotin A and Fumagillin. mdpi.comresearchgate.netmdpi.complos.orgDeletion silences both Pseurotin A and Fumagillin biosynthesis. mdpi.comresearchgate.netmdpi.complos.orgGlobal regulation (e.g., by VeA, LaeA) plos.org
LaeAGlobal transcriptional activator. biorxiv.orgInactivation reduces pseurotin expression and production. biorxiv.org-

Intertwined Biosynthetic Pathways with Other Fungal Metabolites (e.g., Fumagillin)

Pseurotin A biosynthesis is notably intertwined with the production of other fungal secondary metabolites, particularly fumagillin, in Aspergillus fumigatus. The genes responsible for both Pseurotin A and fumagillin production are physically linked within a single "supercluster" located on chromosome 8 mdpi.commdpi.comacs.org. This supercluster is under the control of the common pathway-specific transcription factor, FumR (also known as FapR) mdpi.comresearchgate.netmdpi.com.

An interesting aspect of this intertwining is the localization of PsoF, an enzyme crucial for Pseurotin A biosynthesis. While it contributes to the pseurotin pathway, its gene is encoded separately from the main pseurotin biosynthetic gene cluster and is instead embedded within the fumagillin biosynthetic gene cluster nih.gov. This physical and regulatory proximity highlights a shared evolutionary history and coordinated metabolic control. Furthermore, the biosynthesis of gliotoxin and Pseurotin A are regulated in opposing manners by zinc utilization, suggesting a metabolic trade-off or a regulatory switch that prioritizes one pathway over the other depending on environmental cues researchgate.netnih.govnih.gov.

Strain Engineering and Fermentation Optimization for Enhanced Pseurotin A Production

The natural production levels of Pseurotin A are often insufficient for large-scale demands. To address this, significant advancements in biotechnological approaches, including strain engineering and fermentation optimization, have been employed to enhance its production efficiency and scalability tandfonline.com. These strategies aim to maximize the yield of the target metabolite by manipulating the producing organism and its cultivation environment.

Strategies for Yield Improvement

Various strategies are employed to improve the yield of Pseurotin A:

Genetic Engineering : This involves directly manipulating the genes of the producing microorganism. Techniques include overexpression of genes encoding enzymes or regulatory proteins involved in the Pseurotin A biosynthetic pathway, or the knockout of genes encoding enzymes for competing secondary metabolite pathways to redirect metabolic flux towards Pseurotin A ontosight.aiisomerase.com.

Metabolic Engineering : This approach focuses on redirecting and manipulating the flow of metabolites through chosen metabolic pathways. By optimizing enzymes and their encoding genes, the cellular machinery can be fine-tuned for enhanced Pseurotin A production. This may involve adjusting expression levels of key pathway steps to avoid accumulation of toxic intermediates or to overcome bottlenecks isomerase.comsustainability-directory.com.

Environmental and Cultural Condition Optimization : Fine-tuning the fermentation environment is critical. This includes optimizing parameters such as temperature, pH, and the supply of essential nutrients like carbon, nitrogen, and trace elements. For instance, specific concentrations of carbon sources (e.g., sucrose) and nitrogen sources (e.g., yeast extract powder) have been identified as optimal for fungal metabolite production tandfonline.comontosight.ainih.govmdpi.com. As noted earlier, zinc concentration also directly impacts Pseurotin A production researchgate.netnih.govnih.gov.

Adaptive Laboratory Evolution (ALE) : This strategy involves subjecting strains to controlled selective pressures over many generations to naturally evolve strains with improved performance, such as better cell growth and increased chemical production, without complex genomic engineering graceng-ncku.com.

Downstream Recovery Optimization : Beyond biosynthesis, optimizing downstream processes like centrifugation, wash methods, pasteurization, and spray-drying conditions can minimize product loss and further enhance the final yield foodnavigator.com.

Impact of Co-cultivation on Metabolite Diversity

Co-cultivation, the simultaneous cultivation of two or more different microorganisms, has emerged as a powerful strategy to induce the production of novel or cryptic secondary metabolites that are not observed in axenic (pure) cultures frontiersin.orgopenbiotechnologyjournal.comnih.gov. This approach leverages the competitive and communicative interactions between microorganisms to unlock silent biosynthetic gene clusters.

For Pseurotin A, co-cultivation has shown a significant impact on metabolite diversity. For example, co-cultivation of the marine-derived fungal isolate Aspergillus fumigatus MR2012 with bacterial strains such as Streptomyces leeuwenhoekii C34 led to the production of new pseurotin derivatives, including pseurotin G, and 11-O-methylpseurotin A. These compounds were not detected when the fungus was grown in isolation frontiersin.orgopenbiotechnologyjournal.comnih.gov. In some instances, co-cultivation can also suppress the production of major fungal metabolites typically observed in axenic cultures, shifting the metabolic profile towards different compounds frontiersin.orgnih.gov. This highlights co-cultivation as a valuable tool for discovering new Pseurotin A analogues and for understanding the ecological roles of these compounds in microbial communities.

Chemical Synthesis and Structural Modifications of Pseurotin a

Synthetic Challenges of the Pseurotin (B1257602) A Spirocyclic Core

The central challenge in the synthesis of Pseurotin A lies in the construction of its novel, highly substituted, and oxygenated 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. This intricate spirocyclic system incorporates five stereogenic centers, demanding a high degree of stereocontrol in any synthetic approach. The dense arrangement of functional groups, including a γ-lactam, a furanone ring, and multiple hydroxyl groups, further complicates its assembly. Key hurdles that synthetic chemists have had to overcome include the stereoselective formation of the spirocyclic junction and the controlled installation of the various substituents with the correct relative and absolute stereochemistry.

Total Synthesis Approaches to Pseurotin A and Analogs

The formidable structure of Pseurotin A has inspired the development of several elegant and innovative total synthesis strategies. These approaches have not only successfully led to the synthesis of the natural product and its analogs but have also contributed new methodologies to the field of organic synthesis.

A cornerstone of the successful total syntheses of Pseurotin A and its congeners has been the meticulous application of stereoselective reactions to control the molecule's complex stereochemistry. Early asymmetric total syntheses of Pseurotin A and 8-O-demethylpseurotin A highlighted several key stereoselective transformations. One such pivotal step is a sodium hydride-promoted intramolecular cyclization of an alkynylamide to forge the chiral γ-lactam ring. Another critical maneuver involves a diastereoselective aldol (B89426) reaction of a ketone bearing a benzylidene group to construct a portion of the side chain with the desired stereochemistry.

Further advancements in stereoselective synthesis have been demonstrated in the synthesis of Pseurotin A2, a diastereomer of Pseurotin A. In this context, a stereodivergent nickel(II)-diamine-catalyzed 1,4-addition of a chiral 2-alkoxycarbonyl-3(2H)-furanone was employed. This strategy allowed for the synthesis of two different diastereomeric structures from the same building blocks, showcasing the power of catalyst control in directing stereochemical outcomes. The choice of chiral ligands and starting materials, often derived from the chiral pool like D-glucose, has been instrumental in establishing the absolute stereochemistry of the synthetic intermediates and the final products.

Catalytic methods have been pivotal in enabling efficient and stereocontrolled syntheses in the Pseurotin A field.

Nickel(II)-diamine complex: A notable application of catalytic methodology is the use of a nickel(II)-diamine complex in the stereodivergent synthesis of Pseurotin A2. This catalytic system facilitated a crucial 1,4-addition reaction, which was instrumental in controlling the stereochemistry of the product. This approach underscores the potential of nickel catalysis in the construction of complex, stereochemically rich molecules.

Palladium-catalyzed reactions: While palladium-catalyzed cross-coupling reactions are a mainstay in modern organic synthesis for the formation of carbon-carbon bonds, their specific application in the final stages of a completed total synthesis of Pseurotin A has not been extensively documented in publicly available research. However, the principles of palladium catalysis are relevant to the construction of precursors and fragments that could be used in the synthesis of Pseurotin A and its analogs.

Gold(I)-catalyzed reactions: Similarly, gold(I)-catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including spirocycles. Gold catalysts are known to activate alkynes towards nucleophilic attack, a transformation that could be envisioned in the construction of the furanone portion of the Pseurotin A core. While the direct application of gold catalysis in a total synthesis of Pseurotin A is not prominently reported, its utility in synthesizing related spiroketal and γ-lactam structures suggests its potential applicability.

Semisynthetic Strategies for Pseurotin A Derivatives

Semisynthesis, which involves the chemical modification of the natural product, offers a more direct route to analogs for structure-activity relationship (SAR) studies. A variety of chemical modifications have been performed on the Pseurotin A scaffold to explore the impact of different functional groups on its biological activity. These modifications have led to the generation of a library of semisynthetic analogs.

One innovative approach to creating Pseurotin A derivatives is through directed biosynthesis. By feeding fluorinated precursors, such as fluorophenylalanine, to the producing fungus, Aspergillus fumigatus, novel fluorinated analogs of Pseurotin A have been produced. This technique allows for the introduction of fluorine atoms at specific positions, which can significantly alter the molecule's biological properties.

Rational Design and Synthesis of Pseurotin A Analogs

The rational design of Pseurotin A analogs is guided by an understanding of the relationship between the molecule's structure and its biological activity. By systematically modifying different parts of the Pseurotin A molecule and assessing the biological activity of the resulting analogs, researchers can identify key structural features required for its effects.

Structure-activity relationship studies on a range of Pseurotin A analogs have provided valuable insights. For instance, modifications to the side chain and the benzoyl group have been shown to significantly influence the immunosuppressive and IgE production inhibitory activities of these compounds. These studies have led to the identification of analogs with enhanced potency, such as 10-deoxypseurotin A, which exhibits strong inhibition of IgE production. The data gathered from these SAR studies are crucial for the rational design of new Pseurotin A-based compounds with improved therapeutic potential.

Compound NameModification from Pseurotin AReported Biological Activity Highlight
8-O-demethylpseurotin ADemethylation at the 8-positionPrecursor in total synthesis
Pseurotin A2Diastereomer of Pseurotin ATarget of stereocontrolled synthesis
10-deoxypseurotin ADeoxygenation at the 10-positionPotent inhibitor of IgE production
Fluorinated Pseurotin A analogsIntroduction of fluorine atomsAltered biological properties
SynerazolStructural analogImmunosuppressive activity

Biological Activities and Mechanisms of Action of Pseurotin a

Enzymatic Inhibition Studies

Pseurotin (B1257602) A has been identified as an inhibitor of key enzymes, demonstrating its potential in antifungal and anticancer applications.

Pseurotin A is recognized as a competitive inhibitor of chitin (B13524) synthase, an enzyme crucial for fungal cell wall biosynthesis. medchemexpress.comtandfonline.comtoku-e.comresearchgate.netmedchemexpress.euabcam.commdpi.com Chitin synthase polymerizes UDP-GlcNAc to form chitin, a vital component of the fungal cell wall, which is absent in mammalian cells, making it an attractive target for antifungal agents. researchgate.netacs.orgmdpi.com

Table 1: Chitin Synthase Inhibition by Pseurotin A and its Derivative

CompoundEnzyme SourceEnzyme FormIC₅₀ (µM)
Pseurotin ACoprinus cinereusSolubilized81 tandfonline.comresearchgate.nettandfonline.comoup.com
8-O-demethylpseurotin ACoprinus cinereusSolubilized192 tandfonline.comresearchgate.nettandfonline.com

Pseurotin A has demonstrated the ability to modulate the expression levels of several enzymes involved in tumor metabolism, suggesting its potential as an antiglioma agent. researchgate.netresearchgate.net Studies have indicated that Pseurotin A downregulates the expression of tumor glycolytic enzymes, specifically pyruvate (B1213749) kinase M2 (PKM2) and lactate (B86563) dehydrogenase 5 (LDH5). researchgate.netresearchgate.net LDH5 is a key enzyme that accelerates the conversion of pyruvate to lactate, a final product of tumor glycolysis. researchgate.netresearchgate.net

Conversely, Pseurotin A has been shown to upregulate the expression of enzymes crucial for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, which are the predominant metabolic processes of glucose in normal cells. researchgate.netresearchgate.net These include pyruvate dehydrogenase beta (PDHB), adenosine (B11128) triphosphate synthase beta (ATPB), and cytochrome C (Cyto-C). researchgate.netresearchgate.net This dual action suggests that Pseurotin A may exert its antiglioma effects by shifting tumor metabolic pathways from glycolysis towards oxidative phosphorylation. researchgate.netresearchgate.net

Immunomodulatory Activities

Pseurotin A exhibits significant immunomodulatory properties, particularly concerning allergic responses and immune cell signaling.

Pseurotin A is a known inhibitor of immunoglobulin E (IgE) production. medchemexpress.comtoku-e.comresearchgate.netmedchemexpress.euabcam.commdpi.comcaymanchem.comglpbio.com IgE plays a critical role in allergic reactions. creative-proteomics.com Studies have shown that Pseurotin A can inhibit IgE production by mouse B cells in culture with an IC₅₀ value of 3.6 µM. medchemexpress.commedchemexpress.euabcam.comcaymanchem.comglpbio.com This inhibitory effect on IgE production has positioned Pseurotin A and its analogues as prospective anti-allergic leads. nih.govresearchgate.netnih.govresearchgate.net

Table 2: Inhibition of IgE Production by Pseurotin A

CompoundCell TypeActivityIC₅₀ (µM)
Pseurotin AMouse B cellsInhibition of IgE production3.6 medchemexpress.commedchemexpress.euabcam.comcaymanchem.comglpbio.com

Pseurotin A and its analogues have been shown to regulate STAT (Signal Transducer and Activator of Transcription) signaling pathways in B-cells. medchemexpress.comnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgdntb.gov.ua Specifically, natural pseurotins A and D have been found to inhibit the phosphorylation of STAT3, STAT5, and STAT6 proteins in stimulated B-cells. nih.govnih.gov This inhibition of STAT protein phosphorylation leads to a subsequent suppression of B-cell proliferation and differentiation into plasma cells. nih.govnih.gov This mechanism contributes to the observed inhibition of IgE production, as STAT pathways are crucial for B-cell activation and antibody synthesis. nih.govsemanticscholar.org

While the direct effects of Pseurotin A on Th1 and Th2 cell proliferation and differentiation are less extensively detailed than for its analogue Pseurotin D, related research on pseurotins provides insights. Pseurotin D, a related compound, has been shown to decrease the proliferation and differentiation of both Th1 and Th2 cells in vitro. nih.govresearchgate.net This was evidenced by the inhibition of gene expressions of Gata3 (a key transcription factor for Th2 differentiation) and Tbx21 (a key transcription factor for Th1 differentiation), as well as a reduction in the production of effector cytokines such as IFN-γ (a Th1 cytokine) and IL-13 (a Th2 cytokine). creative-proteomics.comnih.govresearchgate.net While these specific findings relate to Pseurotin D, the broader family of pseurotins, including Pseurotin A, are known to modulate immune cell functions. researchgate.netsemanticscholar.orgmdpi.com

Table 3: Effects of Pseurotin D on Th1 and Th2 Cells (Relevant to Pseurotin A Family)

Cell TypeEffect on Proliferation/DifferentiationAffected Gene ExpressionAffected Cytokine Production
Th1 cellsDecreased proliferation and differentiation nih.govresearchgate.netTbx21 nih.govresearchgate.netIFN-γ nih.govresearchgate.net
Th2 cellsDecreased proliferation and differentiation nih.govresearchgate.netGata3 nih.govresearchgate.netIL-13 nih.govresearchgate.net

Anti-cancer Research

Modulation of the PCSK9-LDLR Axis in Malignancies

Regulation of PCSK9 Expression in Cancer Cell Lines (e.g., HepG2, Breast Cancer Cells, Prostate Cancer Cells)

Pseurotin A (PS) has demonstrated a notable ability to regulate the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein crucial in cholesterol metabolism and increasingly recognized for its role in cancer progression.

In HepG2 hepatocellular carcinoma cells , Pseurotin A effectively lowered PCSK9 secretion, exhibiting an IC50 value of 1.20 μM. It also inhibited PCSK9 expression in Huh-7 cells Current time information in Chatham County, US.nih.govCurrent time information in Davidson County, US.nih.gov.

For breast cancer cells , Pseurotin A significantly suppressed PCSK9 levels in a dose-dependent manner in hormone-dependent BT-474 and T47D cell lines, with concentrations ranging from 25-100 μM over 72 hours. Concurrently, it led to increased levels of the Low-Density Lipoprotein Receptor (LDLR) Current time information in Davidson County, US.. In vivo studies further supported these findings, showing that Pseurotin A reduced PCSK9 expression in breast tumor tissues of treated mice and suppressed the progression and recurrence of hormone-dependent breast cancer Current time information in Chatham County, US.citeab.com.

In prostate cancer cells , Pseurotin A caused a dose-dependent suppression of PCSK9 expression in PC-3 and 22Rv1 cell lines fishersci.comwikipedia.orgmirbase.orggoogle.com. Furthermore, Pseurotin A suppressed PCSK9 expression and its protein-protein interactions with LDLR in CWR-R1ca cells nih.govamazonaws.comfrontiersin.orgebi.ac.uk. Research indicates that PCSK9 knockdown in CWR-R1ca cells resulted in significant reductions in cell migration and colony formation, highlighting PCSK9's contribution to cell motility in metastatic castration-resistant prostate cancer (mCRPC) nih.govamazonaws.comfrontiersin.orgebi.ac.uk. Pseurotin A effectively curbed the in vivo progression of PC-3 cells xenografted in nude mice and prevented both locoregional and distant tumor recurrences after primary tumor surgical excision fishersci.comwikipedia.orgmedchemexpress.com.

Table 1: Pseurotin A's Effect on PCSK9 Expression in Cancer Cell Lines

Cell Line TypeSpecific Cell LineEffect on PCSK9 Expression/SecretionIC50 Value (μM)Reference
Hepatocellular CarcinomaHepG2Lowered secretion1.20 Current time information in Chatham County, US.nih.govCurrent time information in Davidson County, US.nih.gov
Hepatocellular CarcinomaHuh-7Inhibited expressionNot specified Current time information in Chatham County, US.researchgate.net
Breast CancerBT-474Suppressed levelsNot specified (dose-dependent) Current time information in Davidson County, US.
Breast CancerT47DSuppressed levelsNot specified (dose-dependent) Current time information in Davidson County, US.
Prostate CancerPC-3Suppressed expressionNot specified (dose-dependent) fishersci.comwikipedia.orgmirbase.orggoogle.com
Prostate Cancer22Rv1Suppressed expressionNot specified (dose-dependent) fishersci.comwikipedia.orgmirbase.orggoogle.com
Prostate CancerCWR-R1caSuppressed expressionNot specified nih.govamazonaws.comfrontiersin.orgebi.ac.uk
Dual Extracellular and Intracellular Action Mechanisms

Pseurotin A exerts its effects through both extracellular and intracellular mechanisms. It is known to inhibit PCSK9 secretion from cells and also interferes with the protein-protein interaction between PCSK9 and the LDL receptor (LDLR) Current time information in Chatham County, US.nih.govnih.govciteab.comuni-freiburg.de. Docking studies have suggested that Pseurotin A binds to a narrow interface pocket on PCSK9, which is typically occupied by LDLR Current time information in Chatham County, US.nih.govnih.gov. Surface plasmon resonance (SPR) studies have further confirmed Pseurotin A's ability to inhibit the PCSK9-LDLR interaction Current time information in Chatham County, US.nih.govnih.gov. Given that PCSK9 is secreted and then internalized with LDLR to facilitate its degradation researchgate.net, Pseurotin A's dual action involves inhibiting the intracellular expression of PCSK9 and disrupting its extracellular binding to LDLR, thereby preventing LDLR degradation and increasing its availability on the cell surface Current time information in Chatham County, US.nih.govnih.govfishersci.comwikipedia.orggoogle.comebi.ac.ukuni-freiburg.de.

Effects on Cell Migration and Colony Formation

Pseurotin A significantly impacts critical cancer hallmarks such as cell migration and colony formation, which are crucial for metastasis and tumor growth.

In prostate cancer cells , Pseurotin A treatments demonstrated a dose-dependent inhibition of migration in PC-3 and 22Rv1 cell lines, with IC50 values of 12.0 μM and 12.2 μM, respectively, after 24 hours fishersci.commirbase.org. Furthermore, Pseurotin A potently inhibited colony formation in both PC-3 and 22Rv1 cell lines, showing IC50 values of 3.9 μM and 1.0 μM, respectively fishersci.commirbase.org. Pseurotin A also suppressed the migration and colony formation of CWR-R1ca cells nih.govamazonaws.comfrontiersin.orgebi.ac.uk. Notably, Pseurotin A was more effective against the clonogenicity of wild-type CWR-R1ca cells (IC50 of 4.3 μM) compared to CWR-R1ca cells where PCSK9 was knocked down (IC50 > 25 μM) nih.gov.

In hepatocellular carcinoma (HCC) cells , Pseurotin A significantly repressed the proliferation and clonogenic capacities of Huh7 cells in a concentration and time-dependent manner genecards.orguni-freiburg.denih.gov.

Table 2: Pseurotin A's Effects on Cell Migration and Colony Formation

Cell Line TypeSpecific Cell LineActivityIC50 Value (μM)Reference
Prostate CancerPC-3Migration Inhibition12.0 fishersci.commirbase.org
Prostate Cancer22Rv1Migration Inhibition12.2 fishersci.commirbase.org
Prostate CancerPC-3Colony Formation Inhibition3.9 fishersci.commirbase.org
Prostate Cancer22Rv1Colony Formation Inhibition1.0 fishersci.commirbase.org
Prostate CancerCWR-R1ca (wild-type)Colony Formation Inhibition4.3 nih.gov
Prostate CancerCWR-R1ca (PCSK9-KD)Colony Formation Inhibition>25 nih.gov
Hepatocellular CarcinomaHuh7Repression of proliferation and clonogenicityNot specified (concentration & time-dependent) genecards.orguni-freiburg.denih.gov

Modulation of Oncogenic Pathways (e.g., TP53, c-Myc)

Pseurotin A has been shown to modulate critical oncogenic pathways, particularly in hepatocellular carcinoma. In Huh7 cells, Pseurotin A was found to restore the activity of the tumor suppressor TP53 and modulate the oncogene c-Myc genecards.orguni-freiburg.denih.gov. This modulation suggests a mechanism by which Pseurotin A can halt tumorigenic activity.

Antimicrobial and Antifungal Research

Beyond its anti-cancer properties, Pseurotin A has also been investigated for its antimicrobial and antifungal activities.

Antibacterial Activity

Pseurotin A exhibits mild to moderate antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as some fungi labsolu.caidrblab.netjianglab.cnnih.gov. Research has shown that Pseurotin A is selectively antibacterial idrblab.net.

The minimum inhibitory concentration (MIC) of Pseurotin A was determined to be 64 μg/mL against Bacillus cereus and Shigella shiga, two susceptible bacterial strains labsolu.caidrblab.netnih.gov. Other reported MIC values include 15.6 μg/mL for Bacillus subtilis and Staphylococcus aureus, and 31.3 μg/mL for Escherichia coli and Pseudomonas aeruginosa frontiersin.org. It is noteworthy that Pseurotin A was found to be inactive against the fungus Saccharomyces cerevisiae idrblab.net.

Table 3: Pseurotin A's Antibacterial Activity (MIC values)

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Bacillus cereus64 labsolu.caidrblab.netnih.gov
Shigella shiga64 labsolu.caidrblab.netnih.gov
Bacillus subtilis15.6 frontiersin.org
Staphylococcus aureus15.6 frontiersin.org
Escherichia coli31.3 frontiersin.org
Pseudomonas aeruginosa31.3 frontiersin.org

Structure Activity Relationship Sar Studies of Pseurotin a and Its Analogs

Identification of Key Pharmacophores for Biological Activities

SAR studies are fundamental in medicinal chemistry for identifying the specific chemical groups within a molecule that are essential for its biological activity, known as pharmacophores. The furanone ring system present in Pseurotin (B1257602) A has been highlighted as a versatile pharmacophore for the design and development of new pharmacologically active agents wikipedia.org. The complex spirocyclic γ-lactam core, coupled with its various substituents, contributes to its diverse biological profile.

Correlation of Structural Modifications with Inhibitory Potency

Extensive chemical modifications and analog synthesis have been performed to elucidate the correlation between structural changes and inhibitory potency, particularly concerning IgE production. A notable finding from these SAR studies is that 10-deoxypseurotin A, an analog of Pseurotin A, demonstrates significantly stronger inhibition of IgE production with an IC50 of 0.066 µM wikipedia.org. This contrasts sharply with Pseurotin A's IC50 of 3.6 µM for the same activity in mouse B cells, suggesting that the hydroxyl group at the C-10 position of Pseurotin A is not essential for potent IgE inhibition and its removal leads to enhanced activity wikipedia.org.

Synerazol, another natural product related to Pseurotin A, also exhibits immunosuppressive activity, inhibiting IgE production with an IC50 of 0.26 µM wikipedia.org. Further investigations have involved the synthesis of various Pseurotin A derivatives, including Pseurotin E and Pseurotin F2, to systematically explore the impact of structural alterations wikipedia.org.

Beyond IgE inhibition, structural modifications have also impacted other activities. For example, fluorinated derivatives of synerazol, such as 19- and 20-fluorosynerazols, have shown potent anti-angiogenic activity in the chorioallantoic membrane assay. Notably, 19-fluorosynerazol displayed more potent cytotoxic activity against several cancer cell lines compared to synerazol, indicating that specific halogenation can improve certain biological effects.

The biosynthesis of Pseurotin A involves several enzymatic steps that introduce specific structural modifications. For instance, the PsoC enzyme is a methyltransferase that methylates the tertiary alcohol at C8, while PsoD, a cytochrome P450, is responsible for oxidizing the benzyl (B1604629) carbon (C17) to a conjugated ketone wikipedia.org. The PsoE enzyme, predicted to be a glutathione (B108866) S-transferase, isomerizes a C=C bond from the E to the Z stereoisomer, which is crucial for the formation of Pseurotin A wikipedia.org. Additionally, PsoF is involved in the epoxidation of a trans double bond, with subsequent spontaneous hydrolysis leading to either Pseurotin A (via SN2 mechanism) or Pseurotin D (via SN2' mechanism) wikipedia.org. These biosynthetic pathways highlight how precise enzymatic modifications lead to distinct Pseurotin analogs with varying biological activities.

The following table summarizes the inhibitory potency of Pseurotin A and selected analogs on IgE production:

CompoundActivity (IgE Production Inhibition)IC50 (µM)Reference
Pseurotin AInhibitor3.6
10-deoxypseurotin AStrong Inhibitor0.066 wikipedia.org
SynerazolInhibitor0.26 wikipedia.org

Stereochemical Influences on Biological Activity

The stereochemistry of Pseurotin A is precisely defined as (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxyhex-3-en-1-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione wikipedia.org. This specific three-dimensional arrangement of atoms and functional groups is critical for its biological activities.

During the biosynthesis of Pseurotin A, enzymes like PsoE are responsible for specific stereochemical transformations, such as the isomerization of a C=C bond from an E to a Z stereoisomer in the hexenyl side chain wikipedia.org. This stereochemical control dictates the final conformation of the molecule, which in turn influences its ability to interact with biological targets. Furthermore, the formation of Pseurotin A from an epoxide intermediate via an SN2 mechanism, as opposed to Pseurotin D via an SN2' mechanism, underscores the importance of stereochemical pathways in generating distinct active compounds within the Pseurotin family wikipedia.org. While direct comparative studies explicitly detailing the impact of inverted stereocenters on biological activity for Pseurotin A analogs are not extensively detailed in the provided search results, the precise stereochemistry of Pseurotin A itself and the enzymatic control over specific stereoisomers during its biosynthesis strongly imply that stereochemical integrity is paramount for its observed biological functions.

Future Perspectives in Pseurotin a Research

Exploration of Undiscovered Biological Targets and Mechanisms

Pseurotin (B1257602) A is recognized for a broad spectrum of biological activities, including competitive inhibition of chitin (B13524) synthase, induction of PC12 cell differentiation, and various antifungal, anti-angiogenic, monoamine oxidase inhibitory, apomorphine-antagonistic, nematicidal, immunosuppressive, antiparasitic, cytotoxic, and antibacterial effects. researchgate.netcaymanchem.com It also exhibits antioxidant properties and has been shown to inhibit osteoporosis by suppressing reactive oxygen species (ROS) levels. researchgate.netthno.org More recent findings highlight its modulation of tumor metabolic enzymes and antiseizure activity. researchgate.net

A significant area of future research involves its role as a novel suppressor of breast and prostate cancer progression and recurrence, primarily by targeting the PCSK9-LDLR axis. mdpi.commedchemexpress.com Pseurotin A has been demonstrated to inhibit PCSK9 secretion and its interaction with the low-density lipoprotein receptor (LDLR). medchemexpress.commdpi.com Further studies are essential to fully elucidate the precise molecular mechanisms underlying these diverse activities, particularly for its recently identified anticancer and antiseizure effects. The compound's ability to inhibit IgE production by targeting STAT phosphorylation in B-cells and its influence on the proliferation of T and B lymphocytes and macrophages via STAT signaling pathways also warrant deeper mechanistic investigation. nih.govmuni.czresearchgate.net The unique, highly substituted 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton of Pseurotin A, possessing five chiral centers, suggests a potential for highly selective interactions with specific molecular targets, which remains an area for extensive exploration. mdpi.com Uncovering the full scope of its activities and applications, especially in drug development, is a critical future perspective. ontosight.ai

Advanced Synthetic Methodologies for Analog Development

The intricate and densely functionalized 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton of Pseurotin A poses a considerable challenge for chemical synthesis. mdpi.comtohoku.ac.jp Despite this, several asymmetric total syntheses have been accomplished, employing key reactions such as NaH-promoted intramolecular cyclization of alkynylamides to form γ-lactams, aldol (B89426) reactions of benzylidene-substituted ketones, and late-stage selective oxidation for the introduction of functional groups. tohoku.ac.jpfigshare.comnih.gov

Future efforts in synthetic chemistry are crucial for the development of Pseurotin A analogs, which will enable comprehensive structure-activity relationship (SAR) studies. muni.czsdsu.edu The goal is to devise more concise and flexible de novo assembly strategies for Pseurotin A and its derivatives. muni.cz Research is actively pursuing methods to chemically synthesize Pseurotin and azaspirene (B1251222) analogs that exhibit potential therapeutic properties against conditions like cancer and arthritis. sdsu.edu Furthermore, advancements in the synthesis of 3(2H)-furanones, which constitute the core structure of pseurotins, through various acid/base-mediated, Lewis acid/base, metal-catalyzed, and enantioselective processes, will contribute significantly to analog development. researchgate.net

Strategies for Sustainable Production and Commercialization

Pseurotin A is a secondary metabolite produced by various fungal species, including Pseudeurotium ovalis, Aspergillus fumigatus, and other Aspergillus and Penicillium strains. mdpi.commdpi.comtohoku.ac.jp Initial fermentation yields can be relatively low, for example, around 10 mg/L from Aspergillus fumigatus after 28 days of incubation. ulm.edu

To facilitate large-scale production and commercialization, optimizing fermentation conditions is paramount. This includes evaluating and adjusting parameters such as fermentation duration, aeration levels, shaking speed, temperature, and media composition, as well as exploring elicitation strategies. ulm.edu Significant progress has been made, with optimized Penicillium species fermentation achieving yields of up to 60 mg/L within seven days. ulm.edu From a biosafety standpoint, the use of Penicillium species is generally preferred over Aspergillus fumigatus for industrial production. ulm.edu

Beyond monoculture optimization, co-cultivation strategies, which mimic natural microbial interactions, can stimulate or enhance the production of Pseurotin A. nih.govmdpi.com Additionally, epigenetic modifiers can be employed to activate silent biosynthetic gene clusters within fungi, potentially leading to increased Pseurotin A yields. frontiersin.org Effective downstream processing and purification techniques are also vital to ensure high recovery and purity of the compound for commercial applications. researchgate.net Scaling up production, especially for compounds whose biosynthesis is activated in specific microbial contact zones, remains a key consideration for future commercial viability. mdpi.com

Applications in Chemical Biology

Natural products like Pseurotin A are invaluable tools in chemical biology, serving to perturb and elucidate fundamental biological processes. muni.cz Its diverse array of bioactivities positions it as a versatile chemical probe for numerous research applications.

Pseurotin A's demonstrated ability to inhibit PCSK9 secretion and its interaction with LDLR makes it a crucial probe for studying cholesterol metabolism and its intricate links to various cancer types, including breast and prostate cancer. mdpi.commedchemexpress.comnih.gov Its effects on IgE production and STAT phosphorylation provide opportunities to dissect complex immune response pathways. nih.govmuni.cz The compound's capacity to induce differentiation in PC12 cells offers a unique tool for investigating neuronal development and associated signaling cascades. researchgate.netcaymanchem.com

Furthermore, Pseurotin A's activity against different cancer cell lines, exhibiting cytostatic rather than direct cytotoxic effects at certain concentrations, renders it useful for studying mechanisms of tumor cell motility and growth inhibition. medchemexpress.comnih.govacs.org Its role in inhibiting osteoclastogenesis and preventing bone loss by suppressing reactive oxygen species presents a valuable avenue for exploring bone metabolism and oxidative stress pathways. thno.org The unique spirocyclic skeleton of Pseurotin A can also serve as a foundational scaffold for the rational design and synthesis of new chemical tools aimed at exploring novel biological targets. mdpi.communi.cz Finally, the application of high-throughput screening methods, such as synthetic lethality yeast screens, can be employed to identify previously unknown biological targets and to gain a deeper understanding of the selectivity profiles of Pseurotin A and its synthetic analogs. researchgate.net

Q & A

Q. Q. What ethical considerations apply to in vivo studies of Pseurotin A’s toxicity?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies. Use the minimum sample size required for statistical power, and prioritize non-invasive endpoints (e.g., weight loss, behavioral changes). Obtain approval from institutional animal ethics committees .

Data Presentation and Reproducibility

Table 1 : Key Parameters for Reproducing Pseurotin A Isolation

ParameterExample ValueReference
Fungal StrainMetarhizium robertsii DSM 1490
Extraction SolventEthyl acetate
Chromatography MethodSilica gel column (hexane:ethyl acetate)
NMR Spectrometer600 MHz Bruker AVANCE III

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.